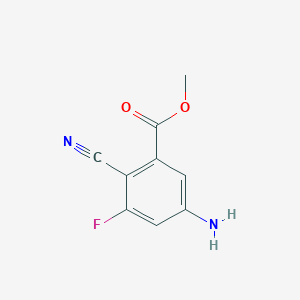![molecular formula C12H8IN3 B12094796 6-Iodo-3-phenyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B12094796.png)
6-Iodo-3-phenyl-[1,2,4]triazolo[4,3-a]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Iodo-3-phenyl-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines This compound is characterized by the presence of an iodine atom at the 6th position and a phenyl group at the 3rd position on the triazolopyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Iodo-3-phenyl-[1,2,4]triazolo[4,3-a]pyridine typically involves the reaction of 2-hydrazinopyridine with substituted aromatic aldehydes. A practical one-pot synthesis method has been developed, which is mild, efficient, and operationally simple. This method involves the use of easily available starting materials and can be carried out at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the one-pot synthesis approach mentioned above provides a scalable and economically viable route for its production. The use of common reagents and mild reaction conditions makes it suitable for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
6-Iodo-3-phenyl-[1,2,4]triazolo[4,3-a]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom at the 6th position can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Cyclization Reactions: The triazolopyridine ring can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include iodine (III) compounds for substitution reactions and various oxidizing and reducing agents for redox reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups at the 6th position, while oxidation and reduction reactions can lead to the formation of various oxidized or reduced forms of the compound.
Scientific Research Applications
6-Iodo-3-phenyl-[1,2,4]triazolo[4,3-a]pyridine has several scientific research applications, including:
Medicinal Chemistry: The compound has shown potential as a kinase inhibitor, making it a candidate for the development of anticancer drugs.
Antibacterial Activity: Some derivatives of triazolopyridines have demonstrated significant antibacterial activity, suggesting potential use in developing new antimicrobial agents.
Material Science: The unique structural properties of this compound make it suitable for use in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 6-Iodo-3-phenyl-[1,2,4]triazolo[4,3-a]pyridine involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it can bind to the active site of kinases, thereby inhibiting their activity. This inhibition can disrupt various cellular signaling pathways, leading to the suppression of cancer cell proliferation . The compound’s antibacterial activity is likely due to its ability to interfere with bacterial cell wall synthesis or other essential cellular processes .
Comparison with Similar Compounds
Similar Compounds
3-Hydroxytriazolo[4,3-a]pyridine: This compound has a hydroxyl group at the 3rd position instead of a phenyl group.
Triazolo[4,3-a]pyrazine Derivatives: These compounds have a pyrazine ring fused to the triazole ring and exhibit similar biological activities.
Uniqueness
6-Iodo-3-phenyl-[1,2,4]triazolo[4,3-a]pyridine is unique due to the presence of the iodine atom at the 6th position and the phenyl group at the 3rd position. These structural features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H8IN3 |
|---|---|
Molecular Weight |
321.12 g/mol |
IUPAC Name |
6-iodo-3-phenyl-[1,2,4]triazolo[4,3-a]pyridine |
InChI |
InChI=1S/C12H8IN3/c13-10-6-7-11-14-15-12(16(11)8-10)9-4-2-1-3-5-9/h1-8H |
InChI Key |
NOHGWJDXMYCIAW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C3N2C=C(C=C3)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



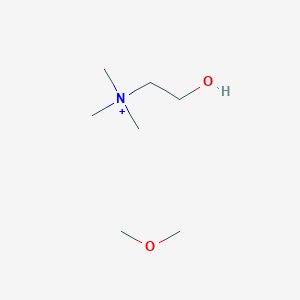

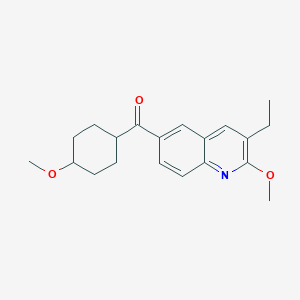
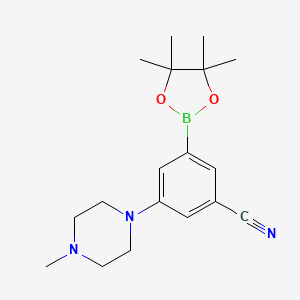
![[10,13-dimethyl-17-(1-oxopropan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B12094742.png)

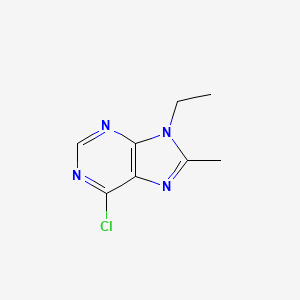
![6-Bromo-4-methylpyrido[2,3-d]pyrimidin-2-amine](/img/structure/B12094756.png)

![2-amino-8-bromo-9-(2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphorin-6-yl)-3H-purin-6-one](/img/structure/B12094762.png)
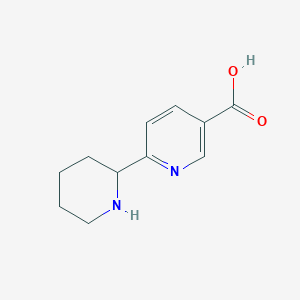
![2-(4-amino-3-(1H-imidazol-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)acetic acid](/img/structure/B12094779.png)
